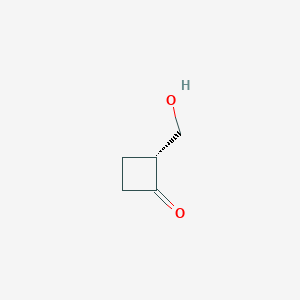
2-(Hydroxymethyl)cyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)cyclobutanone is an organic compound with the molecular formula C5H8O2 . It is a derivative of cyclobutanone, which is a four-membered cyclic ketone .
Synthesis Analysis
A synthesis of cyclobutanone nucleosides has been described, which involves the triflation of a β-hydroxymethyl-cyclobutanone and its subsequent displacement by a 6-chloropurinyl anion to generate N-7 and N-9 regioisomers . The stereoselective reduction of the N-alkylated ketones yielded the cis-alcohols quantitatively .Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)cyclobutanone consists of a four-membered cyclobutanone ring with a hydroxymethyl group attached . The InChI code for this compound is 1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2 .Chemical Reactions Analysis
The method involved in the synthesis of cyclobutanone nucleosides includes the triflation of a β-hydroxymethyl-cyclobutanone and its subsequent displacement by a 6-chloropurinyl anion . This reaction generates N-7 and N-9 regioisomers . The N-alkylated ketones are then reduced in a stereoselective manner .Physical And Chemical Properties Analysis
2-(Hydroxymethyl)cyclobutanone has a molecular weight of 100.12 . It is a liquid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Reactions
Research by Matsuda, Shigeno, and Murakami (2008) demonstrates the use of cyclobutanones in palladium-catalyzed reactions. They showed that 3-(2-hydroxyphenyl)cyclobutanones react with aryl bromides to afford 4-arylmethyl-3,4-dihydrocoumarins. This involves carbon-carbon bond cleavage and formation, indicating cyclobutanones' utility in complex organic syntheses (Matsuda et al., 2008).
Synthesis of Cyclobutanone Derivatives
Kabalka and Yao (2003) describe an efficient route to synthesize 3-(hydroxymethyl)cyclobutanone acetals. They discuss the significant impact of different diol acetals on benzyl deprotection, showcasing the synthesis of important cyclobutanone intermediates (Kabalka & Yao, 2003).
Enantioselective Synthesis
Cho and Cha (2000) achieved enantioselective synthesis of 2-substituted cyclobutanones. This was done through titanium-mediated cyclopropanation of alpha-hydroxy esters and a pinacol-type rearrangement, highlighting cyclobutanones' role in stereochemically controlled syntheses (Cho & Cha, 2000).
HIV Inhibition Activity
Lee-Ruff et al. (1996) synthesized 2',3'-dideoxy-3'-C-hydroxymethyl purine nucleosides based on the photochemical ring expansion of a chiral cyclobutanone precursor. Some derivatives showed effectiveness in inhibiting HIV replication, indicating potential medicinal applications of cyclobutanones (Lee-Ruff et al., 1996).
Marker for Irradiated Food
Boyd et al. (1991) explored the potential use of 2-dodecylcyclobutanone as a marker for irradiated chicken. They developed a method for isolating and identifying this compound from irradiated chicken meat, demonstrating cyclobutanones' application in food safety and irradiation detection (Boyd et al., 1991).
Safety And Hazards
The safety information for 2-(Hydroxymethyl)cyclobutanone indicates that it is classified under GHS07 . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Zukünftige Richtungen
While specific future directions for 2-(Hydroxymethyl)cyclobutanone are not mentioned in the sources, cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals . This suggests potential future directions in the development of new synthetic methods and total synthesis of biologically active natural products .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWZYFVOUUTMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)cyclobutanone | |
CAS RN |
23107-52-0 |
Source


|
| Record name | 2-(hydroxymethyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)
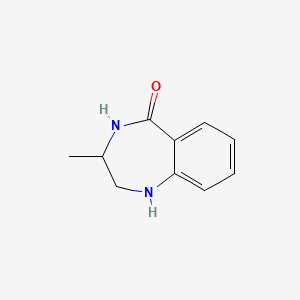
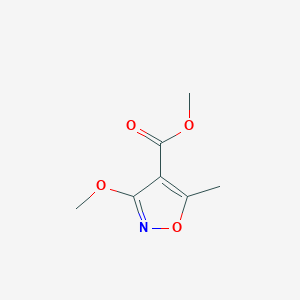
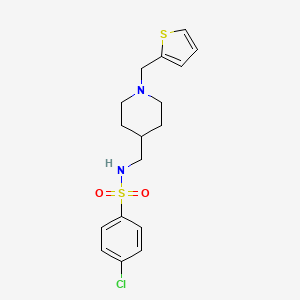
![3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923026.png)
![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)
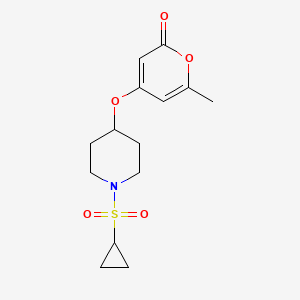

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B2923036.png)
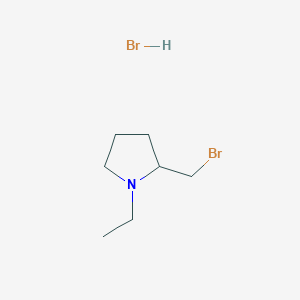
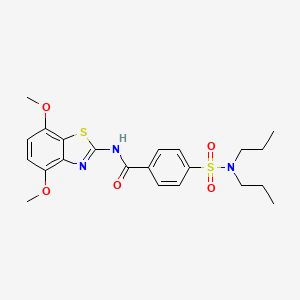
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2923040.png)

![N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2923042.png)